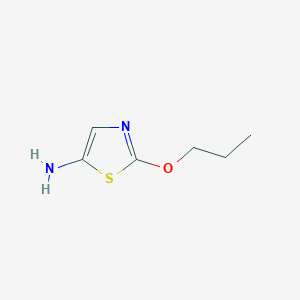

2-Propoxythiazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2OS |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

2-propoxy-1,3-thiazol-5-amine |

InChI |

InChI=1S/C6H10N2OS/c1-2-3-9-6-8-4-5(7)10-6/h4H,2-3,7H2,1H3 |

InChI Key |

USJRQGNBUFOQKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC=C(S1)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Propoxythiazol 5 Amine

Reactivity of the Thiazole (B1198619) Ring System

The reactivity of the thiazole ring in 2-Propoxythiazol-5-amine is largely dictated by the electronic effects of its substituents. The oxygen of the C-2 propoxy group and the nitrogen of the C-5 amino group both donate electron density into the ring system via resonance. This increases the nucleophilicity of the ring, particularly at the C-4 position, making it susceptible to electrophilic attack while simultaneously deactivating it towards nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS) on the Thiazole Nucleus, particularly at C-5

In the thiazole ring, the C-5 position is generally the most electron-rich and thus the most reactive towards electrophiles. pharmaguideline.com The presence of a strong electron-donating amino group at this position in this compound further enhances this reactivity. However, since the C-5 position is already substituted, electrophilic attack on the ring itself is directed to the unsubstituted C-4 position.

Key electrophilic reactions associated with the C-5 position of aminothiazoles often involve the transformation of the amino group itself or the substitution of a hydrogen atom at C-5 in a precursor molecule. For instance, the C-5 position of 2-aminothiazole (B372263) derivatives is known to be highly reactive in diazo-coupling reactions, an electrophilic substitution where the diazonium ion acts as the electrophile. researchgate.net

Furthermore, studies on related 2-alkoxythiazoles have demonstrated that the C-5 position is amenable to palladium-catalyzed direct arylation reactions. researchgate.net This process, while involving an organometallic catalytic cycle, underscores the inherent reactivity of the C-5 carbon-hydrogen bond towards electrophilic species. researchgate.netresearchgate.net

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Thiazole Rings

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Diazo-Coupling | Aryl diazonium salt, mild acidic/basic conditions | 5-Arylazo-2-aminothiazole | researchgate.net |

| C-5 Arylation | Aryl bromide, Pd catalyst, base | 2-Alkoxy-5-arylthiazole | researchgate.net |

| Halogenation | Br₂, Acetic Acid | 5-Bromo-thiazole derivative | nih.gov |

This table presents examples of EAS on the thiazole nucleus based on derivatives to infer the reactivity of this compound.

Nucleophilic Reactions Involving the Thiazole Ring

The thiazole ring in this compound is generally resistant to nucleophilic aromatic substitution (SNAr). This is due to the high electron density of the ring, a consequence of the powerful electron-donating effects of the amino and propoxy groups. Nucleophilic attack is favored only on rings that are electron-deficient, typically achieved by the presence of strong electron-withdrawing groups like a nitro group. rsc.orglibretexts.org

Reactivity of the Amino Group at the 5-Position

The primary amino group at the C-5 position is a key reactive site, behaving as a potent nucleophile and undergoing a variety of characteristic transformations.

Alkylation and Acylation Reactions of the Amine Functionality

As a typical primary aromatic amine, the 5-amino group of this compound readily participates in nucleophilic substitution reactions with alkylating and acylating agents.

Acylation: The amine can be easily acylated by reacting with acid chlorides or acid anhydrides, often in the presence of a base like pyridine, to form the corresponding amides. ias.ac.inmdpi.com This reaction is often used to protect the amino group or to synthesize derivatives with modified properties. For example, treatment with acetic anhydride (B1165640) would yield N-(2-propoxythiazol-5-yl)acetamide, while reaction with benzoyl chloride would produce N-(2-propoxythiazol-5-yl)benzamide. mdpi.com

Alkylation: Alkylation of the amino group is also possible using alkyl halides. However, these reactions can sometimes be challenging to control, potentially leading to mixtures of mono- and di-alkylated products, or even quaternization. The reaction of 2-aminothiazoles with alkylating agents can also lead to the formation of tautomeric imine products. researchgate.netgoogle.com

Table 2: Typical Alkylation and Acylation Reactions of the 5-Amino Group

| Reaction Type | Reagent | General Product Structure | Reference |

|---|---|---|---|

| Acylation | Acetic Anhydride | R-NH-C(O)CH₃ | ias.ac.inmdpi.com |

| Acylation | Benzoyl Chloride | R-NH-C(O)Ph | mdpi.com |

| Acylation | Chloroacetyl Chloride | R-NH-C(O)CH₂Cl | mdpi.comgoogle.com |

R represents the 2-propoxythiazol-5-yl moiety.

Diazotization and Subsequent Transformations

The primary amino group at C-5 can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). nih.goviosrjournals.org The resulting thiazole-5-diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

Azo Coupling: The diazonium salt is an electrophile and can react with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. nih.govjournalijar.com This is a common method for producing azo dyes.

Sandmeyer-type Reactions: The diazonium group can be replaced by various substituents, including halogens (Cl, Br), cyano (CN), or hydroxyl (OH) groups, often using copper(I) salts as catalysts. ias.ac.in This provides a pathway to a wide range of 5-substituted thiazole derivatives that are not easily accessible by other means. For example, reacting the diazonium salt with CuCl would yield 5-chloro-2-propoxythiazole.

Condensation Reactions with Carbonyl Compounds

The nucleophilic amino group readily undergoes condensation reactions with the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. royalsocietypublishing.org The reaction is typically carried out by heating the reactants in a suitable solvent, sometimes with acid catalysis, and involves the elimination of a water molecule. mdpi.comevitachem.com These imine derivatives are important intermediates in organic synthesis and can be further reduced to form secondary amines.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For 2-Propoxythiazol-5-amine, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for its connectivity.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, four distinct signals are predicted. The amine (-NH₂) protons often appear as a broad singlet, and its chemical shift can vary with solvent and concentration; its signal may also disappear upon a D₂O exchange experiment. utdallas.edu The sole proton on the thiazole (B1198619) ring is expected to appear as a singlet in the aromatic region. The propoxy group will give rise to three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl, and a triplet for the methylene (CH₂) group bonded to the oxygen atom. nist.gov

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Thiazole-H | ~6.5 - 7.0 | Singlet (s) | N/A | 1H |

| -NH₂ | ~4.0 - 5.5 (variable) | Broad Singlet (br s) | N/A | 2H |

| O-CH₂- | ~4.2 - 4.4 | Triplet (t) | ~6.7 | 2H |

| -CH₂-CH₃ | ~1.7 - 1.9 | Sextet | ~7.0 | 2H |

| -CH₃ | ~0.9 - 1.1 | Triplet (t) | ~7.4 | 3H |

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to each unique carbon atom in the molecule. hmdb.camasterorganicchemistry.com The chemical shifts are influenced by the electronic environment; carbons attached to heteroatoms (O, N, S) are typically deshielded and appear at higher chemical shifts. nih.govnih.gov The thiazole ring carbons are expected in the aromatic/heteroaromatic region, with the carbon atom C2, bonded to both sulfur and nitrogen and the propoxy oxygen, being the most downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiazole, C-O/S/N) | ~165 - 175 |

| C5 (Thiazole, C-NH₂) | ~140 - 150 |

| C4 (Thiazole, C-H) | ~115 - 125 |

| O-CH₂- | ~70 - 80 |

| -CH₂-CH₃ | ~20 - 25 |

| -CH₃ | ~10 - 15 |

2D NMR experiments are crucial for assembling the molecular fragments identified in 1D NMR. mdpi.commasterorganicchemistry.com

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. Key correlations would be observed between the adjacent methylene and methyl protons of the propoxy group (O-CH₂ ↔ -CH₂-CH₃ ↔ -CH₃). masterorganicchemistry.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. researchgate.net This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the thiazole C4-H, and each C-H bond within the propoxy group). mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (C₆H₁₀N₂OS), the molecular weight is 174.24 g/mol . The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at m/z = 174. chemicalbook.com Due to the presence of two nitrogen atoms, this molecular ion peak adheres to the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. chemicalbook.com

A characteristic fragmentation pathway would be the alpha-cleavage of the propoxy group, leading to the loss of a propyl radical (•C₃H₇) to give a stable, resonance-delocalized cation. masterorganicchemistry.comchemicalbook.com Another common fragmentation for ethers is the loss of the alkene (propene), resulting in a fragment corresponding to 2-hydroxythiazol-5-amine.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. utdallas.edu The spectrum of this compound would be expected to show absorptions indicative of a primary amine, an ether linkage, and a thiazole ring.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | ~3300 - 3500 | Medium (two bands) spectroscopyonline.com |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | ~1580 - 1650 | Medium-Strong spectroscopyonline.com |

| Alkyl C-H | C-H Stretch | ~2850 - 2960 | Medium-Strong |

| Thiazole Ring | C=N Stretch | ~1600 - 1640 | Medium |

| Ether (C-O-C) | C-O Stretch | ~1200 - 1250 (asymmetric) | Strong spectroscopyonline.com |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the mass percentages of each element in the compound, which is used to confirm the empirical and molecular formula. For this compound, with a molecular formula of C₆H₁₀N₂OS and a molecular weight of 174.24 g/mol , the theoretical elemental composition can be calculated. google.com Experimental results from a CHNS analyzer would be expected to align closely with these theoretical values to validate the compound's purity and formula. massbank.eu

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 41.36% |

| Hydrogen (H) | 5.78% |

| Nitrogen (N) | 16.08% |

| Oxygen (O) | 9.18% |

| Sulfur (S) | 18.40% |

Derivatives, Analogues, and Structural Modifications of 2 Propoxythiazol 5 Amine

Design Principles for Structural Diversity

The generation of structural diversity from a parent molecule like 2-propoxythiazol-5-amine is guided by several key principles aimed at exploring the chemical space around the core scaffold. The primary goal is to understand how changes in the molecule's structure affect its biological activity and physicochemical properties. researchgate.net

Structure-Activity Relationship (SAR) Studies: This is the fundamental principle where derivatives are synthesized and tested to map out which functional groups and structural features are essential for activity. By modifying one part of the molecule at a time—such as the propoxy group, the amino group, or the thiazole (B1198619) ring itself—researchers can systematically determine the contribution of each component. ontosight.aianalis.com.my

Fragment-Based and Substructure-Based Design: The thiazole core, the propoxy substituent, and the amino group can each be considered distinct fragments. Design strategies often involve keeping one or two fragments constant while systematically varying the third. For instance, the this compound core might be retained while a library of different acyl groups is appended to the C-5 amine to probe interactions with a specific biological target. researchgate.net

Property-Driven Optimization: Modifications are often designed not just to improve potency but also to enhance drug-like properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). For example, introducing polar groups can increase solubility, while replacing metabolically labile sites can improve bioavailability. ontosight.ai The reactivity of the thiazole ring can be influenced by the addition of different substituents at the C-2, C-4, and C-5 positions, which is a key consideration in designing new molecules. analis.com.my

Functional Group Modifications at Thiazole Positions

The this compound scaffold offers three primary sites for functional group modification: the C-2 propoxy group, the C-4 position, and the C-5 amino group.

The propoxy group at the C-2 position is a key feature that can be modified to influence lipophilicity, steric bulk, and metabolic stability. Alterations can range from simple homologation to complete replacement with different functionalities.

Alkyl Chain Variation: The length and branching of the alkoxy chain can be altered. Shorter chains like methoxy (B1213986) and ethoxy, or longer chains like butoxy, can be explored. google.com Introducing branching, such as an isopropoxy group, can change how the molecule fits into a binding pocket and can also increase metabolic stability by shielding the ether linkage.

Introduction of Unsaturation: Alkynyl or alkenyl groups could be used in place of the propyl chain to introduce rigidity.

Functionalization of the Alkyl Chain: Terminal functional groups like hydroxyl, cyano, or halo substituents can be added to the propyl chain to introduce new interaction points or modulate physicochemical properties. google.com

Heteroatom Replacement: The oxygen atom of the propoxy group can be replaced with sulfur to create a thioether or with nitrogen to create a secondary or tertiary amine, significantly altering the electronic and hydrogen-bonding characteristics of the C-2 substituent.

Table 1: Examples of Modifications at the C-2 Position

| Modification Type | Example Substituent | Potential Impact |

|---|---|---|

| Alkyl Chain Variation | Methoxy, Ethoxy, Butoxy | Alters lipophilicity and size |

| Isopropoxy | Increases steric bulk, may improve metabolic stability | |

| Functionalized Alkyls | Haloalkoxy (e.g., Trifluoroethoxy) | Modulates electronic properties and lipophilicity |

| Hydroxypropoxy | Increases polarity and potential for hydrogen bonding | |

| Heteroatom Variation | Propylthio | Replaces ether with a thioether linkage |

The C-4 position of this compound is unsubstituted (contains a hydrogen atom). This site is a prime target for introducing substituents to explore steric and electronic effects on the thiazole ring and adjacent functional groups.

Halogenation: Introducing halogens like chlorine, bromine, or fluorine can alter the electronic nature of the thiazole ring and can serve as a metabolic blocking position.

Alkylation/Arylation: The addition of small alkyl groups (e.g., methyl) or larger aryl groups (e.g., phenyl) can provide additional hydrophobic interactions with a target protein. nih.gov The introduction of a phenyl group at the C-4 position has been explored in various thiazole derivatives. nih.gov

Introduction of Polar Groups: Installing groups like a nitro or cyano moiety can significantly impact the electron density of the ring system. analis.com.my

Table 2: Examples of Modifications at the C-4 Position

| Modification Type | Example Substituent | Potential Impact |

|---|---|---|

| Halogenation | -Cl, -Br, -F | Alters ring electronics, potential metabolic block |

| Alkylation | -CH₃ | Increases lipophilicity, provides steric bulk |

| Arylation | -Phenyl | Introduces potential for π-stacking interactions |

| Electron-Withdrawing | -NO₂ | Modulates electronic character of the ring |

The primary amino group at the C-5 position is a versatile chemical handle for a wide range of structural modifications. microsynth.commicrosynth.com It can act as a hydrogen bond donor and a nucleophile, allowing for the straightforward synthesis of numerous derivatives. masterorganicchemistry.comsigmaaldrich.com

Acylation: Reaction with acyl chlorides or carboxylic acids leads to the formation of amides. This transformation is one of the most common in medicinal chemistry to explore SAR. The nature of the acyl group, whether aromatic or aliphatic, can be widely varied. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are excellent hydrogen bond donors and can occupy different vector space compared to amides.

Alkylation/Arylation: The primary amine can be converted into secondary or tertiary amines through reductive amination or N-arylation reactions, altering its basicity and hydrogen-bonding capacity. nih.gov

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates produces ureas and thioureas, respectively. These moieties introduce additional hydrogen bond donors and acceptors. mdpi.com

Table 3: Examples of Modifications at the C-5 Amino Group

| Reaction Type | Resulting Functional Group | Example Reagent |

|---|---|---|

| Acylation | Amide (-NHCOR) | Acetyl chloride, Benzoyl chloride |

| Sulfonylation | Sulfonamide (-NHSO₂R) | Benzenesulfonyl chloride |

| Alkylation | Secondary Amine (-NHR) | Propionaldehyde (reductive amination) |

| Urea Formation | Urea (-NHCONHR) | Phenyl isocyanate |

| Thiourea Formation | Thiourea (-NHCSNHR) | Phenyl isothiocyanate |

Bioisosteric Replacements and Scaffold Hopping Strategies

Beyond simple functional group modifications, more profound changes can be made to the this compound structure through bioisosteric replacement and scaffold hopping. These strategies are employed to improve pharmacokinetics, avoid patent-protected space, or discover novel bioactivities. nih.gov

Bioisosteres are functional groups or molecules that possess similar physical and chemical properties, which can elicit a comparable biological response. The thiazole ring can be replaced by a variety of other five- or six-membered heterocyclic rings. cambridgemedchemconsulting.com This approach can address issues like metabolic instability of the thiazole ring or introduce new interaction points. ontosight.ai

Common bioisosteres for the thiazole ring include:

Oxazole and Isoxazole: Replacing the sulfur atom with an oxygen atom.

Imidazole, Pyrazole, and Triazole: These azoles introduce additional nitrogen atoms, which can alter polarity, basicity, and hydrogen-bonding potential. acs.org They have been successfully used as bioisosteres for thiazoles in various drug discovery programs. acs.org

Thiophene and Furan: These heterocycles are classical bioisosteres of the phenyl ring but can also serve as replacements for other five-membered aromatic systems like thiazole. cambridgemedchemconsulting.com

1,2,4-Oxadiazole and 1,3,4-Thiadiazole: These rings are often used as stable replacements for ester or amide groups but can also function as bioisosteres for other five-membered heterocycles. researchgate.nethilarispublisher.com

Table 4: Common Bioisosteres for the Thiazole Ring

| Bioisostere | Key Feature Change | Reference |

|---|---|---|

| Oxazole | S replaced by O | researchgate.net |

| Imidazole | S replaced by N-H | acs.org |

| Pyrazole | S replaced by N-H, N position moved | cambridgemedchemconsulting.comacs.org |

| 1,2,4-Oxadiazole | Different heteroatom arrangement | researchgate.net |

| Thiophene | N replaced by C-H | cambridgemedchemconsulting.com |

| Pyridine | 5-membered ring replaced by 6-membered | cambridgemedchemconsulting.com |

Scaffold Hopping Strategies

Scaffold hopping is a more drastic design strategy where the central thiazole core is replaced with a structurally distinct scaffold that maintains a similar 3D arrangement of the key pharmacophoric features (e.g., the propoxy group and the amino group). researchgate.netrsc.org The goal is to discover new chemical series with potentially superior properties, such as improved novelty, better synthetic accessibility, or enhanced ADMET profiles. ontosight.airesearchgate.net For instance, a bicyclic system like 2H-thiazolo[4,5-d] cambridgemedchemconsulting.comresearchgate.netresearchgate.nettriazole could be explored as a more rigid scaffold, or a completely different heterocyclic system could be designed to position the key substituents in a bioisosteric fashion. researchgate.netrsc.org

Propoxy Group Bioisosteres

Bioisosteric replacement of the propoxy group at the C2 position of the thiazole ring involves substituting it with other functional groups that mimic its steric and electronic properties while potentially improving metabolic stability or target interactions. While direct structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, general principles of bioisosterism and findings from related series of 2-alkoxy-substituted heterocycles can provide valuable insights.

The propoxy group is a relatively small, lipophilic ether linkage. Its replacement can modulate the compound's lipophilicity, hydrogen bonding capacity, and metabolic susceptibility, particularly to O-dealkylation.

Common Bioisosteric Replacements for Alkoxy Groups:

Homologation and Isomerism: Varying the alkyl chain length (e.g., ethoxy, butoxy) or branching (e.g., isopropoxy, cyclopropoxy) can fine-tune lipophilicity and steric bulk.

Halogenated Alkoxy Groups: Introduction of fluorine (e.g., difluoromethoxy, trifluoromethoxy) can block metabolism and alter electronic properties without significantly increasing size.

Small Alkyl or Cycloalkyl Groups: Replacing the propoxy with a cyclopropyl (B3062369) or isopropyl group can enhance metabolic stability and introduce conformational constraints.

Thioethers: A thioalkyl group (e.g., propylthio) is a classic bioisostere for an alkoxy group, offering similar size but different electronic and hydrogen bonding characteristics.

Amines and Amides: Secondary amines (e.g., propylamino) or amides can act as bioisosteres, introducing hydrogen bond donor and acceptor capabilities.

Research Findings from Related Structures:

In studies on related heterocyclic systems, modifications at similar positions have yielded significant insights. For instance, in the development of inhibitors for various enzymes, the substitution at the 2-position of a heterocyclic ring is often critical for activity. While not directly involving a propoxy group, the exploration of different substituents provides a basis for potential bioisosteric replacements.

| Bioisostere | Rationale for Replacement | Potential Impact |

|---|---|---|

| Cyclopropoxy | Introduces conformational rigidity and can improve metabolic stability. | May enhance binding affinity and reduce susceptibility to O-dealkylation. |

| Trifluoromethoxy (-OCF3) | Blocks metabolic oxidation and acts as a lipophilic hydrogen bond acceptor. | Increases metabolic stability and modulates electronic interactions with the target. |

| Propylthio (-S-CH2CH2CH3) | Classical bioisostere with similar size but altered electronics and lipophilicity. | Can modify binding interactions and solubility. |

| Isopropyl | Removes the ether oxygen, increasing metabolic stability. | Alters lipophilicity and removes a potential hydrogen bond acceptor site. |

Amino Group Bioisosteres

The 5-amino group on the thiazole ring is a key functional group, likely involved in hydrogen bonding interactions with biological targets. Its basicity and hydrogen-bonding capacity are critical determinants of its role. Bioisosteric replacement of the amino group can modulate these properties to enhance affinity, selectivity, or pharmacokinetic parameters.

Common Bioisosteric Replacements for an Amino Group:

Hydroxyl Group: A classic bioisostere for the amino group, it can act as both a hydrogen bond donor and acceptor.

Amide: Acylation of the amino group (e.g., acetamido, benzamido) changes it from a basic group to a neutral, hydrogen-bond donating and accepting moiety. This can drastically alter solubility and cell permeability.

Sulfonamide: Similar to an amide, a sulfonamide is a non-basic group that can participate in hydrogen bonding.

Urea/Thiourea: These groups introduce additional hydrogen bonding opportunities and have different steric and electronic profiles.

Heterocyclic Rings: Small, nitrogen-containing heterocycles such as triazoles or tetrazoles can be used as bioisosteres for a substituted amino group, offering a more rigid scaffold with defined vectoral properties for hydrogen bonding. nih.gov

Research Findings from Aminothiazole Derivatives:

Structure-activity relationship studies on various 2-aminothiazole (B372263) series have demonstrated the impact of modifying the amino group. For example, in a series of 2-aminothiazoles developed as antitubercular agents, N-acylation of the 2-amino group with various benzoyl derivatives led to a significant improvement in potency. nih.gov This highlights that while the amino group is important, its modification into a larger, non-basic amide can be highly beneficial for activity.

In another study, the isosteric replacement of a 2-aminothiazole scaffold with a 2-aminooxazole resulted in decreased lipophilicity and altered antimicrobial activity, demonstrating that even subtle changes to the core heterocycle can have a significant impact on properties. nih.gov

| Bioisostere | Rationale for Replacement | Potential Impact on Properties | Relevant Findings in Thiazoles/Related Heterocycles |

|---|---|---|---|

| Hydroxyl (-OH) | Classical bioisostere, maintains H-bond donor/acceptor properties. | Alters pKa, removes basicity, can impact solubility. | Commonly explored replacement in early-stage drug discovery. |

| Acetamido (-NHC(O)CH3) | Neutral amide, H-bond donor and acceptor. | Reduces basicity, increases size, can improve cell permeability. | N-benzoyl derivatives of 2-aminothiazoles showed a dramatic increase in antitubercular potency. nih.gov |

| Sulfonamido (-NHS(O)2R) | Non-basic H-bond donor. | Increases acidity compared to an amide, alters geometry. | Sulfonamides are frequently used to replace amines or amides to modulate physicochemical properties. frontiersin.org |

| 1,2,3-Triazole | Rigid, aromatic heterocycle, acts as a stable linker or substituent. | Introduces a dipole, metabolically stable, can orient substituents in defined vectors. | 1,2,3-triazoles have been successfully used as bioisosteres for amide bonds in various drug candidates. nih.govnih.gov |

Computational and Theoretical Chemistry Studies of 2 Propoxythiazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-propoxythiazol-5-amine, offering insights into its stability, reactivity, and electronic characteristics.

Electronic structure calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are employed to determine the optimized geometry and energetic properties of thiazole (B1198619) derivatives. researchgate.netresearchgate.net Methods like DFT with the B3LYP functional and various basis sets (e.g., 6-311G(d,p)) are frequently used to model thiazole-containing compounds. nih.govtandfonline.comphyschemres.org These calculations provide data on bond lengths, bond angles, net atomic charges, and thermodynamic properties such as the heat of formation. researchgate.netresearchgate.net

For this compound, DFT calculations would begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation. From this optimized geometry, various electronic properties can be calculated. For instance, the distribution of electron density can be analyzed to identify the most electron-rich and electron-poor regions of the molecule, which is crucial for predicting its reactivity. Ab initio methods, while computationally more intensive, can offer even higher accuracy for calculating these fundamental properties. researchgate.net

Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT Note: The following data is illustrative, based on typical values for similar thiazole derivatives calculated using DFT methods.

| Parameter | Calculated Value | Description |

|---|---|---|

| Heat of Formation (kcal/mol) | ~320-350 | The energy released or absorbed upon the formation of the molecule from its constituent elements. |

| Dipole Moment (Debye) | ~2.0-2.5 | A measure of the overall polarity of the molecule. |

| C2-S1 Bond Length (Å) | ~1.76 | The distance between the Carbon at position 2 and the Sulfur atom in the thiazole ring. |

| C5-N(amine) Bond Length (Å) | ~1.38 | The distance between the Carbon at position 5 and the Nitrogen of the amine group. |

| Net Charge on N(amine) | ~ -0.4 | The calculated partial charge on the nitrogen atom of the amine group, indicating its nucleophilic character. |

Molecular orbital (MO) analysis is critical for understanding the electronic behavior and reactivity of a compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

For thiazole derivatives, substituents significantly influence the HOMO and LUMO energy levels. researchgate.netresearchgate.net Electron-donating groups, like the amino group at position 5 and the propoxy group at position 2 in this compound, are expected to raise the energy of the HOMO, making the molecule a better electron donor. researchgate.net Conversely, electron-withdrawing groups would lower the LUMO energy. The calculated HOMO-LUMO gap helps predict the molecule's electronic absorption properties and its potential role in charge-transfer interactions. semanticscholar.org

Table 2: Comparative HOMO-LUMO Energy Gaps for Substituted Thiazoles Source: Adapted from ab initio/HF calculations on various thiazole derivatives. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiazole | -9.468 | 3.348 | 12.816 |

| 2-Methylthiazole | -9.135 | 3.512 | 12.647 |

| 5-Methylthiazole | -9.174 | 3.462 | 12.636 |

| 2-Mercaptothiazole | -8.876 | 3.213 | 12.089 |

| 5-Mercaptothiazole | -8.791 | 3.146 | 11.937 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the compound's behavior.

MD simulations are used to explore the conformational landscape of flexible molecules like this compound. nih.gov While the thiazole ring itself is a rigid planar structure, the attached propoxy group introduces conformational flexibility. acs.orgnih.gov Simulations can reveal the preferred orientations (rotamers) of the propoxy chain relative to the thiazole ring and the energetic barriers between these conformations. This analysis is crucial as the three-dimensional shape of a molecule often dictates its interaction with biological targets. acs.org Studies on other substituted thiazoles have shown that the ring imposes significant conformational restrictions on attached groups. acs.org For this compound, the flexibility of the propyl chain would be a key determinant of its ability to fit into a binding site.

Table 3: Key Dihedral Angles Determining the Conformation of this compound Note: These angles define the orientation of the propoxy group. Values would be determined from MD simulation trajectories.

| Dihedral Angle | Atoms Defining the Angle | Significance |

|---|---|---|

| τ1 | C(ring)-C2-O-C(propyl) | Describes the rotation around the C2-O bond. |

| τ2 | C2-O-C(propyl)-C(propyl) | Describes the rotation around the O-C(propyl) bond. |

| τ3 | O-C(propyl)-C(propyl)-C(propyl) | Describes the rotation around the C-C bond within the propyl chain. |

The behavior of a molecule can change dramatically in the condensed phase (i.e., in a solvent or solid state) compared to the gas phase often assumed in basic quantum calculations. MD simulations are ideal for studying these effects. researchgate.net To simulate this compound in a solution, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., TIP3P water models). mdpi.com The simulation then tracks the interactions, such as hydrogen bonding between the amine group and water molecules, and how the solvent influences the molecule's conformation. mdpi.comnih.gov This provides a more realistic understanding of its behavior in a biological environment, revealing information about its solubility, aggregation tendencies, and the stability of different conformations in solution.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Thiazole Derivatives

SAR and QSAR studies are computational techniques used to correlate a compound's chemical structure with its biological activity. acs.org These models are invaluable in drug discovery for predicting the activity of novel compounds and optimizing lead structures. researchgate.net

Numerous QSAR studies have been performed on thiazole derivatives to model their activities as anticancer, antimicrobial, and enzyme inhibitors. acs.orgresearchgate.netnih.govresearchgate.netui.ac.id These studies typically involve building a mathematical model that relates the biological activity (e.g., IC₅₀) of a series of compounds to their calculated physicochemical properties, known as descriptors. acs.orgui.ac.id These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., LogP). researchgate.netui.ac.id

For this compound, a QSAR model would quantify the contributions of the 2-propoxy and 5-amine groups to a specific biological effect. For example, the model might show that a bulky, electron-donating group at the C2 position and a hydrogen-bond-donating group at the C5 position are beneficial for activity. Such insights are crucial for designing more potent analogues. nih.gov

Table 4: Example of a Generic QSAR Model for Thiazole Derivatives Note: This represents a typical linear regression equation derived from a QSAR study.

| pIC₅₀ = β₀ + β₁(Descriptor 1) + β₂(Descriptor 2) + ... | |

|---|---|

| Term | Description |

| pIC₅₀ | The dependent variable; the negative logarithm of the half-maximal inhibitory concentration, representing biological activity. |

| β₀, β₁, β₂ | Regression coefficients determined from the statistical analysis. |

| Descriptor 1 (e.g., LogP) | An independent variable representing a physicochemical property, such as lipophilicity. |

| Descriptor 2 (e.g., HOMO) | An independent variable representing an electronic property. |

No Publicly Available Machine Learning Studies on this compound to Date

As of late 2025, a thorough review of scientific literature and chemical databases reveals a notable absence of published computational and theoretical chemistry studies specifically employing machine learning approaches for the chemical space exploration of this compound. While machine learning has become an increasingly powerful tool in drug discovery and materials science for predicting molecular properties, designing novel compounds, and exploring vast chemical spaces, it appears that this compound has not yet been a specific subject of such focused research.

The application of machine learning in chemical research often involves training algorithms on large datasets of molecules with known properties. These models can then predict the properties of new, unstudied compounds, or even generate novel molecular structures with desired characteristics. This approach has been widely applied to various classes of compounds, including other thiazole derivatives, for purposes such as quantitative structure-activity relationship (QSAR) modeling to predict biological activities like anti-prion, anti-inflammatory, and anticancer effects.

However, for a specific compound like this compound, the lack of dedicated machine learning studies means there is no available data to populate tables on predicted properties, nor are there research findings to detail its behavior within a machine-learning-defined chemical space. The successful application of machine learning is contingent on the availability of sufficient and relevant data, and it appears that for this particular molecule, such data has not been generated or at least not been made public.

It is conceivable that this compound may be included as a data point within larger, proprietary chemical libraries used for machine learning-driven high-throughput screening by pharmaceutical or chemical companies. However, such information is not accessible in the public domain.

Future research initiatives could certainly apply machine learning techniques to understand the properties and potential applications of this compound and its analogs. Such studies would likely involve:

Property Prediction: Training machine learning models on datasets of similar thiazole compounds to predict various physicochemical and biological properties of this compound.

Analog Generation: Utilizing generative models to explore the chemical space around this compound, designing novel derivatives with potentially enhanced properties.

QSAR Studies: If sufficient bioactivity data for a series of related 2-alkoxythiazol-5-amines were to be generated, machine learning could be employed to build robust QSAR models, elucidating the key structural features for a particular biological effect.

Until such research is conducted and published, the role of machine learning in the specific context of this compound remains a prospective rather than a documented application.

Medicinal Chemistry Perspectives on 2 Propoxythiazol 5 Amine As a Chemical Scaffold

Scaffold Significance in Contemporary Drug Discovery

The thiazole (B1198619) nucleus is a fundamental structural motif in a multitude of synthetic and naturally occurring compounds, including Vitamin B1 (Thiamine). nih.gov Its versatility is demonstrated by its incorporation into various drugs with diverse therapeutic applications. nih.goveurekaselect.com The thiazole scaffold is a key component in more than 18 FDA-approved drugs. nih.gov This widespread success has cemented the thiazole ring's status as a significant scaffold in modern drug discovery, valued for its favorable physicochemical properties and synthetic tractability. nih.govmedmedchem.com

Derivatives of the thiazole scaffold have been developed to exhibit a wide spectrum of pharmacological activities, including:

Antimicrobial and Antifungal: As seen in drugs like Sulfathiazole. nih.govnih.gov

Antiretroviral: For instance, Ritonavir is a critical component in HIV therapy. nih.govnih.gov

Anticancer: The scaffold is present in agents such as Dasatinib and Tiazofurin. nih.govmdpi.com

Anti-inflammatory: Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID). nih.gov

The consistent success of thiazole-containing compounds has led researchers to continually explore this scaffold for developing novel therapeutic agents to address challenges like drug resistance and the need for more selective treatments. bohrium.comacs.org The exploration of derivatives, such as 2-Propoxythiazol-5-amine, is a logical progression in the quest for new and improved drug candidates.

Table 1: Examples of FDA-Approved Drugs Featuring the Thiazole Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Dasatinib | Anticancer | Kinase Inhibitor |

| Ritonavir | Antiretroviral | Protease Inhibitor |

| Sulfathiazole | Antibacterial | Dihydropteroate Synthase Inhibitor |

| Meloxicam | Anti-inflammatory | COX-2 Inhibitor |

| Famotidine | Anti-ulcer | H2 Receptor Antagonist |

| Abafungin | Antifungal | Ergosterol Biosynthesis Inhibitor |

Ligand-Target Interactions and Molecular Mechanisms

The biological activity of thiazole derivatives like this compound is intrinsically linked to their ability to interact with specific biological targets. Understanding these interactions at a molecular level is crucial for drug design and optimization.

The thiazole ring's structure facilitates a variety of non-covalent interactions with protein targets, which are fundamental to molecular recognition. The aromatic nature of the ring allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine within a protein's binding site. mdpi.com

The nitrogen and sulfur heteroatoms in the thiazole ring are key players in forming interactions. mdpi.com They can act as hydrogen bond acceptors, forming crucial connections with hydrogen bond donors in the active site of an enzyme or receptor. researchgate.net Furthermore, the sulfur atom can participate in a specific type of non-covalent interaction known as a σ-hole bond, which has gained attention in rational drug design. acs.org

In the specific case of this compound, the structural features suggest several potential points of interaction:

The amine group at the 5-position can act as a hydrogen bond donor.

The thiazole ring nitrogen can act as a hydrogen bond acceptor.

The propoxy group at the 2-position provides a hydrophobic chain that can engage in van der Waals interactions within a hydrophobic pocket of a target protein.

Computational molecular docking studies are frequently employed to predict and analyze how these thiazole derivatives fit into the binding sites of target proteins, guiding the design of more potent and selective inhibitors. researchgate.netnih.govmdpi.com

The diverse biological effects of thiazole-based compounds stem from their ability to modulate the function of various critical proteins. An exhaustive literature survey reveals that thiazole derivatives can act through several molecular mechanisms. nih.govdntb.gov.ua

Many thiazole-containing anticancer agents function by inhibiting key enzymes involved in cell proliferation and survival. For example, they are known to target and inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death). nih.govacs.orgacs.orgnih.gov Other targeted mechanisms include the inhibition of protein kinases like PI3Ks, Src/Abl, and BRAF kinase, which are often dysregulated in cancer. nih.gov For instance, the anticancer drug Dasatinib exerts its effect by inhibiting multiple tyrosine kinases. nih.gov

Thiazole derivatives have also been found to modulate the activity of topoisomerases and histone deacetylases (HDACs), enzymes critical for DNA maintenance and gene expression. nih.govdntb.gov.ua By interfering with these fundamental cellular processes, these compounds can effectively halt the growth of cancer cells. nih.gov The molecular hybridization of the thiazole pharmacophore with other active moieties is a common strategy to design agents that can target multiple pathways simultaneously. acs.org

Scaffold Design and Optimization for Specific Biological Targets

The thiazole scaffold serves as a versatile template for the design and optimization of targeted therapeutic agents. Medicinal chemists utilize both rational design and combinatorial chemistry approaches to explore the chemical space around this privileged core.

Rational drug design involves modifying the core thiazole scaffold with various substituents to enhance its affinity and selectivity for a specific biological target. This process is heavily reliant on understanding the structure-activity relationships (SAR), which delineate how specific chemical modifications influence biological activity. acs.orgnih.gov

A common strategy is the molecular hybridization approach, where the thiazole core is combined with other known pharmacophores to create a single molecule with potentially synergistic or enhanced effects. acs.orgnih.gov For example, linking a thiazole moiety to a chalcone (B49325) or a naphthalene (B1677914) structure has been used to develop potent tubulin polymerization inhibitors. nih.govnih.gov

Computational tools, such as molecular docking, are integral to this process. mdpi.comacs.org By simulating the binding of designed compounds to a target's active site, researchers can prioritize the synthesis of molecules with the highest predicted affinity, saving time and resources. mdpi.comresearchgate.net The design process often focuses on optimizing hydrophobic, hydrogen bonding, and aromatic interactions to maximize ligand-receptor binding. mdpi.com

Combinatorial chemistry provides a powerful set of tools for rapidly generating large libraries of diverse thiazole derivatives. nih.gov One-pot, multicomponent synthesis strategies are particularly efficient, allowing for the assembly of complex thiazole scaffolds from simple starting materials in a single step. acs.orgnih.gov This approach enables the systematic variation of substituents at different positions on the thiazole ring, creating a vast number of unique compounds for biological screening.

For example, the Hantzsch thiazole synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. nih.gov This and other synthetic methodologies can be adapted for combinatorial approaches to produce libraries of compounds based on the 2-aminothiazole (B372263) core. nih.govmdpi.com These libraries can then be subjected to high-throughput screening against various biological targets to identify initial "hit" compounds. These hits serve as the starting point for further optimization using the rational design strategies described previously.

Conclusion and Future Research Trajectories

Summary of Current Research Landscape Pertaining to 2-Propoxythiazol-5-amine and Related Thiazoles

The thiazole (B1198619) ring is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.gov This has led to extensive research into various substituted thiazole derivatives. The 2-aminothiazole (B372263) scaffold, in particular, is a key structure in drug development, with numerous derivatives being used to treat a variety of diseases. nih.govmdpi.com

While there is a wealth of information on substituted aminothiazoles, the current research landscape pertaining specifically to this compound is limited. However, the broader class of 2-alkoxy and 2-aminothiazoles has been the subject of significant investigation. For instance, derivatives of 2-aminothiazole have been synthesized and evaluated for their potential as antiviral, antioxidant, and antibacterial agents. nih.gov The exploration of various substituents at the 2- and 5-positions of the thiazole ring is a common strategy to modulate the biological activity of these compounds. The propoxy group at the 2-position and the amine group at the 5-position of this compound represent a specific combination of functional groups that warrants further investigation to understand its unique chemical and biological properties. The existing research on related structures suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents.

Emerging Avenues for Synthetic Innovation in Substituted Aminothiazole Chemistry

The synthesis of substituted aminothiazoles is a well-established field, with several classical methods available. However, there is a continuous drive for the development of more efficient, versatile, and environmentally friendly synthetic routes. Recent innovations in synthetic organic chemistry are opening up new avenues for the preparation of complex and diverse aminothiazole libraries.

One emerging area is the use of novel catalytic systems to facilitate the construction of the thiazole ring and the introduction of various substituents. For example, copper-catalyzed reactions have been explored for the synthesis of thiazole derivatives. Additionally, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields in the synthesis of 2-amino-5-methylthiazol derivatives.

Furthermore, the development of one-pot, multi-component reactions is a promising strategy for the efficient synthesis of highly functionalized aminothiazoles. These methods allow for the rapid assembly of complex molecules from simple starting materials, reducing the number of synthetic steps and purification procedures. The application of these innovative synthetic strategies to the synthesis of this compound and its analogues could provide access to a wider range of compounds for biological screening.

A summary of synthetic approaches for thiazole derivatives is presented in the table below.

| Synthetic Approach | Description | Key Advantages |

| Hantzsch Thiazole Synthesis | Condensation of α-haloketones with thioamides. A classic and widely used method. | Versatile and applicable to a wide range of substrates. |

| Cook-Heilbron Synthesis | Reaction of α-aminonitriles with carbon disulfide. | Provides access to 2-aminothiazoles. |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates. | Reduced reaction times, often higher yields, and cleaner reactions. |

| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. | High atom economy, operational simplicity, and rapid generation of molecular diversity. |

| Catalytic Methods | Employing transition metal catalysts (e.g., copper, palladium) to facilitate C-S and C-N bond formation. | Milder reaction conditions and improved functional group tolerance. |

Advanced Computational Methodologies for Prediction and Design of this compound Analogues

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new drug candidates. nih.govresearchgate.net For this compound and its potential analogues, a variety of advanced computational methodologies can be employed to accelerate the discovery process.

Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound analogues with specific biological targets. nih.govresearchgate.net This information can guide the selection of the most promising compounds for synthesis and biological evaluation. For example, in the design of thiazole-based anticancer agents, molecular docking was used to evaluate the interaction of designed molecules with the target protein Bcl-2. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be used to predict the activity of novel analogues and to identify the key structural features that contribute to their potency.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of ligand-protein complexes, helping to understand the mechanism of action and to refine the design of more effective inhibitors. nih.govresearchgate.net Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can be used to assess the drug-like properties of virtual compounds, filtering out those with unfavorable pharmacokinetic or toxicity profiles at an early stage. nih.gov

The application of these computational methods can significantly streamline the design and optimization of this compound analogues, leading to the identification of potent and selective drug candidates with improved efficacy and safety profiles.

| Computational Method | Application in Drug Design |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. |

| QSAR | Relates the chemical structure of a molecule to its biological activity. |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules. |

| ADMET Prediction | Assesses the pharmacokinetic and toxicological properties of a compound. |

Strategic Directions for Expanding Medicinal Chemistry Applications of Thiazole Scaffolds

The thiazole scaffold is a versatile platform for the development of new therapeutic agents, and there are several strategic directions for expanding its medicinal chemistry applications. nih.govcolab.ws

One key strategy is the exploration of novel biological targets for thiazole-based compounds. While thiazoles have been extensively studied for their anticancer and antimicrobial activities, their potential in other therapeutic areas, such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions, remains relatively untapped. High-throughput screening of diverse thiazole libraries against a wide range of biological targets could lead to the discovery of new and unexpected therapeutic applications.

Another important direction is the development of hybrid molecules that combine the thiazole scaffold with other pharmacologically active moieties. This approach, known as molecular hybridization, can lead to the creation of multi-target drugs with improved efficacy and reduced side effects. For example, linking a thiazole derivative to a known anticancer agent could result in a synergistic effect and overcome drug resistance.

The design of target-specific thiazole derivatives is another crucial strategy. By leveraging a deeper understanding of the structure-activity relationships and the molecular mechanisms of action, it is possible to design thiazole-based compounds that selectively interact with a specific biological target, thereby minimizing off-target effects and improving the therapeutic index.

Finally, the application of advanced drug delivery systems can enhance the therapeutic potential of thiazole-based drugs. Encapsulating these compounds in nanoparticles or conjugating them to targeting ligands can improve their solubility, stability, and bioavailability, and enable their targeted delivery to the site of action.

By pursuing these strategic directions, the full therapeutic potential of the thiazole scaffold can be realized, leading to the development of innovative new medicines for a wide range of diseases.

Q & A

Q. Table 1: Common Reagents for Functionalization of this compound

| Reaction Type | Reagents/Conditions | Expected Product | Reference |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ (acidic conditions) | Sulfoxide/sulfone derivatives | |

| Substitution | NH₃, alkyl halides (SN2) | N-alkylated amines | |

| Reduction | LiAlH₄, NaBH₄ | Amine/alcohol intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.